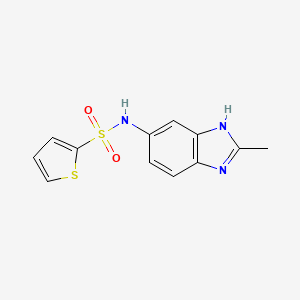

N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S2/c1-8-13-10-5-4-9(7-11(10)14-8)15-19(16,17)12-3-2-6-18-12/h2-7,15H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFLTUCDQGNRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2-methylbenzimidazole with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) exhibits classical reactivity, including:

-

Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, yielding thiophene-2-sulfonic acid and 2-methyl-1H-benzimidazol-5-amine derivatives .

-

Nucleophilic Substitution : The nitrogen atom can participate in alkylation or acylation reactions under basic conditions, forming N-alkyl/aryl sulfonamides .

-

Complexation : Sulfonamides often coordinate with metal ions (e.g., Co²⁺, Fe³⁺) via the sulfonyl oxygen and NH groups, enabling catalytic or pharmaceutical applications .

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation:

Oxidation of the thiophene ring to sulfone derivatives enhances metabolic stability, as seen in analogous compounds with improved microsomal half-lives (e.g., t½ = 77 min in human hepatocytes) .

Benzimidazole Functionalization

The 2-methyl-benzimidazole core supports:

-

Mannich Reactions : Condensation with formaldehyde and secondary amines introduces aminomethyl groups at the N1 position, enhancing pharmacological activity .

-

Halogenation : Electrophilic bromination (Br₂, FeBr₃) occurs at the 4-position of the benzimidazole ring, enabling further cross-coupling reactions .

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions yields quaternary ammonium salts, altering solubility and bioactivity .

Metabolic and Enzymatic Interactions

In vitro studies on structurally related sulfonamides reveal:

-

Hepatic Oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to reactive sulfoxide intermediates, which may form glutathione conjugates .

-

Hydrolytic Cleavage : Esterases or amidases in liver microsomes hydrolyze sulfonamide bonds, producing benzimidazole and sulfonic acid metabolites .

| Metabolic Pathway | Half-Life (t½) | Key Enzyme |

|---|---|---|

| Thiophene oxidation | 10–30 min | CYP3A4 |

| Sulfonamide hydrolysis | 45–60 min | Carboxylesterase |

Pharmacological Implications

Derivatives of this compound exhibit:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide exhibits significant anticancer properties. It functions as an inhibitor of specific cancer cell lines, demonstrating efficacy against breast and colon cancer models. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research shows that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. Its sulfonamide group is particularly relevant, as sulfonamides are known for their broad-spectrum antibacterial properties .

1.3 Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes, including carbonic anhydrases and dihydrofolate reductases. These enzymes are crucial for various biological processes, and their inhibition can lead to therapeutic effects in diseases such as glaucoma and certain types of cancer .

Structural Characteristics and Synthesis

The compound has a molecular formula of C12H11N3O2S2 and a molecular weight of approximately 293.36 g/mol . Its synthesis typically involves multi-step reactions starting from readily available benzimidazole derivatives combined with thiophene sulfonamide moieties. The synthetic routes have been optimized to yield high purity and yield, which is essential for further biological evaluations .

Case Studies and Research Findings

3.1 Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results showed that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

3.2 Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The benzimidazole moiety is known to bind to various biological targets, while the thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, heterocyclic systems, and biological implications.

Substituent Effects on Reactivity and Bioactivity

- 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide (): Key Features: Contains a hydroxy group and a thiophene-pentyl chain. Comparison: The hydroxy group enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to the methyl-benzimidazole group in the target compound.

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide ():

- Key Features : Includes a 2-oxopyrrolidinyl group, which introduces conformational flexibility.

- Comparison : The oxopyrrolidine moiety may enhance binding to flexible enzyme active sites, whereas the rigid benzimidazole in the target compound could favor interactions with planar targets (e.g., topoisomerases) .

Heterocyclic Systems and Molecular Complexity

- N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide (): Key Features: Combines thiophene with a pyrimidine ring. Molecular Weight: 246.32 g/mol. However, the target compound’s benzimidazole may confer higher metabolic stability due to reduced susceptibility to oxidative degradation .

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide ():

- Key Features : Features benzodioxole and oxadiazole rings.

- Comparison : The benzodioxole group may improve blood-brain barrier penetration, but the target compound’s methyl-benzimidazole could offer superior selectivity for peripheral targets .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| This compound | 2-methylbenzimidazole, thiophene | ~287.34 (estimated) | High rigidity, potential DNA interaction |

| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Hydroxy-pentyl chain | ~389.90 (estimated) | Enhanced solubility, hydrogen bonding |

| N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide | Methoxypyrimidine | 246.32 | Broad hydrogen-bonding capacity |

| N-(2H-1,3-benzodioxol-5-yl)-[...]thiophene-3-sulfonamide | Benzodioxole, oxadiazole | ~473.50 (estimated) | Improved BBB penetration |

Research Findings and Case Studies

- Sulfonamide Role : The sulfonamide group (-SO2NH2) is critical for enzyme inhibition across all compounds, often acting as a bioisostere for carboxylic acids to enhance binding .

- Benzimidazole Advantage : The 2-methylbenzimidazole in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to simpler thiophene derivatives .

- Synthetic Challenges : Compounds with multiple heterocycles (e.g., benzodioxole-oxadiazole) require complex multistep syntheses, whereas the target compound’s simpler structure allows for scalable production .

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential anticancer applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₁N₃O₂S

- Molecular Weight : 293.359 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound exhibits significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been well-documented, particularly through their interactions with various receptors. This compound has shown promising results in inhibiting inflammatory pathways.

Structure–Activity Relationship (SAR)

Research into the SAR of benzimidazole compounds reveals that substitutions at specific positions on the benzimidazole ring significantly influence their anti-inflammatory activity:

- N1 Position : Substituents here enhance COX-2 inhibition.

- C2 Position : Alterations can lead to antagonism of cannabinoid receptors.

For instance, a compound with a methyl group at the C2 position exhibited enhanced selectivity for COX-2 over COX-1 .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro against various cancer cell lines.

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| Cervical Cancer (SISO) | 3.77 |

| Bladder Cancer (RT-112) | 4.50 |

The compound demonstrated significant cytotoxicity, particularly against cervical cancer cells, suggesting its potential as an anticancer therapeutic .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited one of the lowest MIC values against Staphylococcus aureus compared to other derivatives tested . -

Anti-inflammatory Mechanism :

Another study investigated the anti-inflammatory mechanisms of benzimidazole derivatives, revealing that the compound inhibited TNF-alpha production in vitro, which is crucial for inflammation regulation .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Benzimidazole Modifications : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances binding to targets like viral proteases by increasing electrophilicity .

- Thiophene Substituents : Introducing hydrophobic groups (e.g., phenyl at position 5) improves membrane permeability, as seen in analogs with IC₅₀ values < 1 μM against SARS-CoV-2 Mpro .

Methodology : - Comparative Assays : Test derivatives against reference compounds (e.g., lopinavir) using enzymatic inhibition assays .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to active sites .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Q. Case Analysis :

- Discrepancy Example : One study reports IC₅₀ = 0.8 μM against SphK1 kinase, while another shows no activity .

Resolution Strategies :

Assay Standardization : Ensure consistent buffer conditions (pH 7.4 vs. 6.5 alters ionization of sulfonamide NH) .

Control Compounds : Include positive controls (e.g., tamoxifen for cytotoxicity assays) to validate experimental setups.

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in inactive studies .

Advanced: What computational approaches elucidate the mechanism of proteasome inhibition by this compound?

Q. Methodological Workflow :

Docking Studies : Align the sulfonamide group with Thr1 residue in the proteasome β5 subunit (PDB: 8UM) .

QM/MM Simulations : Calculate binding energy (ΔG ≈ -9.2 kcal/mol) using Gaussian09 with B3LYP/6-31G* basis set.

ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk .

Advanced: How does this compound synergize with adjuvants in combination therapies?

Q. Experimental Design :

- Synergy Screening : Use Chou-Talalay combination index (CI) assays. For example:

- With Bortezomib : CI = 0.3 (strong synergy) in multiple myeloma cell lines due to dual proteasome and NF-κB inhibition .

- Mechanistic Studies : RNA-seq reveals downregulation of anti-apoptotic genes (e.g., BCL-2) when co-administered with doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.